Ergoloid mesylates are a mixture of three hydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine. [] These alkaloids are derived from ergot, a fungus that grows on rye and other grains. [] In scientific research, ergoloid mesylates are employed for investigating their effects on various biological systems, particularly in the context of age-related cognitive decline. []
Ergoloid mesylates were originally classified as cerebral vasodilators, but are now considered metabolic enhancers. [] Their precise mechanism of action in treating age-related cognitive decline remains unclear. [] Research suggests they inhibit the organic anion transporting polypeptide (OATP-B), which plays a role in drug absorption and distribution. [] Ergoloid mesylates are more potent inhibitors of OATP-B than ginkgo biloba. [, ] This inhibition can influence the bioavailability of drugs transported by OATP-B, as evidenced by the decreased bioavailability of ticlopidine when co-administered with ergoloid mesylates. [, ]
Investigating potential for cognitive enhancement in healthy elderly individuals: Long-term studies have examined the effects of ergoloid mesylates on maintaining physical and mental health in healthy elderly volunteers. [, ] Findings suggest potential benefits in areas such as subjective symptoms (dizziness, cardiac symptoms), electrocardiogram findings, lipid fractions, and performance on some psychometric tests. []
Evaluating efficacy in treating age-related mental deterioration: Double-blind, placebo-controlled trials have assessed ergoloid mesylates for improving symptoms of age-related mental deterioration. [] Significant improvements were noted in cognitive deficits, anxiety, mood depression, unsociability, retardation, and irritability. []
Exploring impact on pharmacokinetics of other drugs: Studies have investigated the effects of ergoloid mesylates on the pharmacokinetics of drugs like ticlopidine, which are sometimes co-administered in clinical situations. [] Due to its OATP-B inhibition properties, ergoloid mesylates can significantly alter the bioavailability of ticlopidine. []
Investigating potential for improving cognitive function after transient ischemic attack: Research has explored the effects of ergoloid mesylates on cognitive function in patients following a transient ischemic attack. [] While improvements were noted, combination therapy with the traditional Chinese medicine Yizhi Xingnao prescription and aspirin proved more effective. []
Exploring potential use in combination therapies: Studies have investigated ergoloid mesylates in combination with other agents, such as lecithin, for treating Alzheimer's disease. [] While results have been inconclusive, continued research may reveal potential benefits of combination therapies.
Examining potential for mitigating amnesia associated with electroconvulsive therapy (ECT): Pilot studies have explored whether ergoloid mesylates might protect against amnesia induced by ECT. [, ] While trends suggested better memory performance in patients receiving ergoloid mesylates, results were not statistically significant. [] Interestingly, patients treated with ergoloid mesylates showed a significantly better antidepressant response to ECT. []
Exploring potential benefits in specific dementia subtypes: While research on ergoloid mesylates in Alzheimer's disease has yielded mixed results, investigating their efficacy in other dementia subtypes, such as vascular dementia, might reveal more targeted therapeutic applications. [, ]
Developing novel formulations with enhanced bioavailability: Research into improved drug delivery systems, such as intranasal emulsions, could enhance the bioavailability and therapeutic efficacy of ergoloid mesylates. []
CAS No.: 542-46-1
CAS No.: 50723-80-3
CAS No.: 15106-57-7
CAS No.: 478-29-5
CAS No.: 30868-27-0
CAS No.: 36846-64-7